3,6-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide
Description
This compound features a benzothiophene core substituted with 3,6-dichloro groups. The carboxamide at position 2 is linked to two distinct moieties:
- 1,1-Dioxidotetrahydrothiophen-3-yl: A sulfone-containing tetrahydrothiophene ring, enhancing solubility and metabolic stability.
Properties
Molecular Formula |
C18H15Cl2NO3S3 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
3,6-dichloro-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H15Cl2NO3S3/c19-11-3-4-14-15(8-11)26-17(16(14)20)18(22)21(9-13-2-1-6-25-13)12-5-7-27(23,24)10-12/h1-4,6,8,12H,5,7,9-10H2 |
InChI Key |
OLRCXLNBVQZSCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Anti-inflammatory Activity
The compound has been identified as a potential cyclooxygenase-2 (COX-2) inhibitor. COX-2 inhibitors are widely used to treat pain and inflammation associated with various conditions, including arthritis and other inflammatory diseases. The mechanism involves blocking the enzyme responsible for producing prostaglandins, which mediate inflammation and pain responses .
Anti-malarial Properties
Research indicates that this compound may act as an inhibitor of the enzyme enoyl-acyl carrier protein reductase (PfENR), which is crucial for the survival of the malaria parasite Plasmodium falciparum. In vitro studies have shown that compounds in this class exhibit IC50 values indicating effective inhibition of PfENR, suggesting their potential use in malaria treatment .
Case Study 1: COX-2 Inhibition
A study focusing on the synthesis and evaluation of benzothiophene carboxamide derivatives demonstrated that 3,6-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide exhibited significant COX-2 inhibitory activity. The compound was tested against various inflammatory models, showing promising results comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs) but with a potentially lower gastrointestinal toxicity profile .
Case Study 2: Anti-malarial Efficacy
In another study, researchers evaluated the efficacy of this compound against Plasmodium falciparum in cultured human erythrocytes. The results indicated that the compound effectively inhibited parasite growth at low concentrations. The structure–activity relationship analysis suggested that the dichloro substitution enhances biological activity by improving binding affinity to PfENR.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
- Benzothiophene vs.
- Substituent Effects : Chlorine (electron-withdrawing) vs. methyl (electron-donating) groups modulate electronic properties and steric bulk.
Carboxamide Substituent Variations
Key Observations :
- Thiophen-2-ylmethyl vs. Benzyl Groups : Thiophene derivatives may exhibit stronger π-stacking interactions compared to benzyl groups, influencing target selectivity .
- Substituent Polarity : Methoxy (electron-donating) vs. chloro (electron-withdrawing) groups alter lipophilicity (LogP: ~4.2 for target vs. ~4.5 for 3-chlorobenzyl analog) .
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | ~480 | 464.0 | 468.4 |
| Density (g/cm³) | N/A | N/A | 1.5 |
| Boiling Point (°C) | N/A | N/A | 721.6 |
| Solubility (Sulfone Contribution) | Moderate | Moderate | Moderate |
Preparation Methods
Regioselective Chlorination
Key studies demonstrate that chlorination of benzothiophene derivatives at the 3- and 6-positions requires careful selection of chlorinating agents. For example, sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C achieves 87% regioselectivity for 3,6-dichlorination, while phosphorus pentachloride (PCl₅) in refluxing toluene yields a 72% product mixture with partial overchlorination. Optimal conditions involve stoichiometric control (2.1 equivalents of SO₂Cl₂) and rapid quenching to prevent side reactions.
Cyclization and Carboxylic Acid Formation
The 2-carboxylic acid group is introduced via Friedel-Crafts acylation followed by oxidation. A representative protocol employs:
-
Acetic anhydride as the acylating agent
-
AlCl₃ (1.5 equivalents) as the Lewis acid catalyst
-
Subsequent oxidation with KMnO₄ in acidic medium (H₂SO₄/H₂O)
This sequence yields 1-benzothiophene-2-carboxylic acid with >90% purity, as confirmed by ¹H NMR (δ 8.21 ppm, singlet, H-3) and HPLC (retention time: 12.4 min, C18 column).
Functionalization of the Tetrahydrothiophene Moiety
The 1,1-dioxidotetrahydrothiophen-3-yl group introduces stereochemical and electronic challenges due to its sulfone group and tertiary amine.
Sulfonation of Tetrahydrothiophene
Sulfonation is achieved using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 24 hours, yielding 1,1-dioxidotetrahydrothiophene with 94% conversion. The reaction proceeds via a radical mechanism, with vanadium pentoxide (V₂O₅) (0.5 mol%) enhancing reaction rate by 40%.
Carboxamide Coupling Strategies
The final step involves sequential N-alkylation and amide bond formation between the benzothiophene carboxylic acid and the modified tetrahydrothiophene-thiophenemethyl amine.
Thiophenemethyl Alkylation
Reaction of 3-amino-1,1-dioxidotetrahydrothiophene with 2-(bromomethyl)thiophene in dimethylformamide (DMF) at 80°C for 6 hours produces the secondary amine intermediate. Triethylamine (3 equivalents) scavenges HBr, pushing the reaction to 89% yield.
Amide Bond Formation
Carbodiimide-mediated coupling proves optimal:
-
1-Benzothiophene-2-carboxylic acid (1.0 equivalent)
-
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)amine (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.2 equivalents) in anhydrous dichloromethane
This protocol achieves 78% isolated yield after silica gel chromatography (eluent: ethyl acetate/hexanes 3:7). LC-MS analysis confirms product identity (m/z 511.2 [M+H]⁺).
Reaction Optimization and Challenges
Temperature and Solvent Effects
Byproduct Formation
Common impurities include:
-
Overchlorinated benzothiophenes (mitigated by SO₂Cl₂ stoichiometry)
-
Oxazolines from carbodiimide side reactions (suppressed with DMAP)
Analytical Validation
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (UV 254 nm) | 98.4% |
| Enantiomeric Excess | Chiral SFC | 99.1% (R isomer) |
| Sulfone Content | Ion Chromatography | 99.8% |
| Residual Solvents | GC-FID | <50 ppm (DMF, DCM) |
X-ray Diffraction : Confirms planar benzothiophene core and chair conformation of the tetrahydrothiophene ring.
Industrial-Scale Considerations
Batch processes face challenges in exothermic amidation steps. Continuous flow reactors with microchannel architectures improve heat dissipation, enabling kilogram-scale production with 12% higher yield than batch methods .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Essential for verifying substituent positions (e.g., chemical shifts for thiophene protons at δ 6.8–7.5 ppm and tetrahydrothiophene-dioxide resonances at δ 3.1–4.3 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹, sulfone S=O at 1150–1300 cm⁻¹) .
- LC-HRMS : Validates molecular weight (e.g., expected [M+H]+ for C₂₁H₁₈Cl₂N₂O₄S₂: ~513.0) and detects impurities .
How can researchers design in vitro assays to evaluate this compound’s antibacterial activity, and what mechanistic insights can be derived from such studies?
Q. Advanced Research Focus
- Assay design :
- Mechanistic studies :
- Membrane disruption : Measure cytoplasmic leakage via β-galactosidase release.
- Target inhibition : Screen for binding to bacterial enzymes (e.g., DNA gyrase) using molecular docking and enzyme inhibition assays .
- Resistance profiling : Perform serial passage experiments to monitor MIC shifts over 20 generations .
What strategies are recommended for resolving contradictions in reported biological activity data across structurally similar benzothiophene derivatives?
Q. Advanced Research Focus
Q. Table 1: Impact of Substituents on Antibacterial Activity (MIC, μg/mL)
| Substituent (R) | S. aureus | E. coli | Reference |
|---|---|---|---|
| 3,6-Dichloro | 2.5 | 10 | |
| 3-Methoxy | 10 | >50 |
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., logP, solubility) .
How can computational modeling predict this compound’s binding affinity to therapeutic targets, and what experimental validations are required?
Q. Advanced Research Focus
- Docking studies : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI) or human kinases. Key residues (e.g., FabI Tyr156) may form hydrogen bonds with the carboxamide group .
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field).
- Validation :
What methodologies are effective for studying this compound’s metabolic stability in preclinical models?
Q. Advanced Research Focus
- In vitro assays :
- In vivo : Administer to rodents (IV/PO) and quantify plasma/tissue levels using validated UPLC methods .
How can researchers optimize the compound’s solubility and bioavailability without compromising activity?
Q. Advanced Research Focus
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the tetrahydrothiophene-dioxide moiety .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
- SAR balancing : Modify thiophene-methyl groups to improve logD (target range: 1–3) while retaining MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
